2-Benzylbenzonitrile
Overview
Description
2-Benzylbenzonitrile is a chemical compound with the molecular formula C14H11N . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 2-Benzylbenzonitrile consists of 14 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 193.24 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 2-Benzylbenzonitrile are not detailed in the retrieved sources, a study on the regioselective synthesis of benzonitriles via amino-catalyzed [3+3] benzannulation reaction provides some insight into potential reactions .Physical And Chemical Properties Analysis
2-Benzylbenzonitrile is a compound with a molecular weight of 193.24 g/mol . It has a physical form that can be liquid, solid, or semi-solid . It should be stored in a dry room at normal temperature .Scientific Research Applications
Synthesis of Complex Compounds
Synthesis of 2-Aminobenzonitriles : Utilizing 2-arylindoles, a variety of 2-aminobenzonitriles were prepared through nitrosation and sequential iron(III)-catalyzed C-C Bond cleavage. This method is significant for its gram scalable preparations and novel C-C bond cleavage of indoles, contributing to the synthesis of benzoxazinones (Chen et al., 2018).
Cascade Dual-Annulation/Formylation : A base-mediated versatile cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles has been established for constructing various classes of amino and amido substituted benzo[c]phenanthridines and benzo[c]phenanthrolines, potentially relevant in pharmaceuticals (Verma et al., 2023).
Advanced Chemical Processes
Electrocatalytic Reduction of Benzyl Bromide : An investigation into the electrocatalytic reduction of benzyl bromide at silver cathodes, including the reaction pathways and product distribution, provides insights into the electrochemical behavior of benzyl compounds (Isse et al., 2006).
Synthesis of Benzimidazoles in High-Temperature Water : The synthesis of 2-phenylbenzimidazole and related compounds in high-temperature water, offering a green chemistry approach with optimized yields, demonstrates the solvent properties of water in complex organic syntheses (Dudd et al., 2003).
Biological and Pharmaceutical Applications
Synthesis of Biologically Active Compounds : The synthesis of 2-aminobenzonitrile derivatives like benzimidazoles and benzoquinolines has shown significant applications in the development of biologically active compounds, underscoring their pharmaceutical importance (Govindharaju et al., 2019).
Development of Cancer Treatment Compounds : Iron(II)-Cyclopentadienyl compounds containing benzonitrile derivatives have demonstrated strong activity against colorectal and triple-negative breast cancer cells, indicating potential in cancer therapeutics (Pilon et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-benzylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSOWXPYKGFJBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446038 | |
Record name | 2-benzylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylbenzonitrile | |
CAS RN |
56153-61-8 | |
Record name | 2-(Phenylmethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56153-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-benzylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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